molecular formula C11H10BrN3O2 B13878459 4-Bromo-1-ethyl-5-(3-nitrophenyl)pyrazole

4-Bromo-1-ethyl-5-(3-nitrophenyl)pyrazole

Cat. No.: B13878459
M. Wt: 296.12 g/mol
InChI Key: JDONHHGMTRJKKJ-UHFFFAOYSA-N
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Description

4-Bromo-1-ethyl-5-(3-nitrophenyl)pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound features a bromine atom at the fourth position, an ethyl group at the first position, and a nitrophenyl group at the fifth position of the pyrazole ring.

Preparation Methods

The synthesis of 4-Bromo-1-ethyl-5-(3-nitrophenyl)pyrazole typically involves the reaction of 3-nitrophenylhydrazine with ethyl acetoacetate, followed by bromination. The reaction conditions often include the use of a base such as sodium ethoxide in ethanol, and the bromination step is carried out using bromine or N-bromosuccinimide (NBS) in an appropriate solvent . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

4-Bromo-1-ethyl-5-(3-nitrophenyl)pyrazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for substitution reactions, hydrogen gas or tin(II) chloride for reduction reactions, and potassium permanganate or chromium trioxide for oxidation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 4-Bromo-1-ethyl-5-(3-nitrophenyl)pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation . The pathways involved in its action depend on the specific biological or chemical context in which it is used.

Comparison with Similar Compounds

4-Bromo-1-ethyl-5-(3-nitrophenyl)pyrazole can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting chemical and biological properties.

Properties

Molecular Formula

C11H10BrN3O2

Molecular Weight

296.12 g/mol

IUPAC Name

4-bromo-1-ethyl-5-(3-nitrophenyl)pyrazole

InChI

InChI=1S/C11H10BrN3O2/c1-2-14-11(10(12)7-13-14)8-4-3-5-9(6-8)15(16)17/h3-7H,2H2,1H3

InChI Key

JDONHHGMTRJKKJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)Br)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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